1-(ethylsulfonyl)-4-(2-nitrobenzyl)piperazine
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Overview
Description
1-(Ethylsulfonyl)-4-(2-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a 2-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-4-(2-nitrobenzyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the ethylsulfonyl group: This step involves the reaction of the piperazine ring with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-nitrobenzyl group: The final step involves the nucleophilic substitution reaction of the piperazine derivative with 2-nitrobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-4-(2-nitrobenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Photolysis: The 2-nitrobenzyl group can undergo photolytic cleavage under UV light, leading to the formation of reactive intermediates.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Photolysis conditions: UV light sources.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted piperazine derivatives.
Photolysis: Generation of reactive intermediates such as nitroso compounds.
Scientific Research Applications
1-(Ethylsulfonyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Chemical Biology: The photolabile 2-nitrobenzyl group makes it useful for photoaffinity labeling and crosslinking studies.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as responsiveness to light.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-4-(2-nitrobenzyl)piperazine depends on its specific application. For example:
Photolysis: Upon exposure to UV light, the 2-nitrobenzyl group undergoes cleavage, generating reactive intermediates that can interact with biological targets.
Reduction: The reduction of the nitro group to an amine group can lead to the formation of compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)-4-(2-nitrobenzyl)piperazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Ethylsulfonyl)-4-(2-nitrophenyl)piperazine: Similar structure but with a 2-nitrophenyl group instead of a 2-nitrobenzyl group.
Properties
IUPAC Name |
1-ethylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-2-21(19,20)15-9-7-14(8-10-15)11-12-5-3-4-6-13(12)16(17)18/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZLAGRPSAUYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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